Product packaging for Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP(Cat. No.:)

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Cat. No.: B8180739
M. Wt: 802.8 g/mol
InChI Key: DJNOQTZEJIRSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a specialized, cleavable linker integral to the synthesis of advanced Antibody-Drug Conjugates (ADCs). This peptide-based linker is engineered with a protease-cleavable sequence, allowing for the targeted release of a potent cytotoxic agent within the specific environment of tumor cells. Its mechanism of action relies on enzymatic cleavage by proteases such as cathepsin B, which is often present at elevated levels in lysosomes of cancer cells. This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic efficacy of the ADC. The molecular structure of this compound features key functional components: an N-terminal sequence (Aloc-D-Ala-Phe) that serves as the protease substrate, and a self-immolative para-aminobenzylcarbamate (PABC) spacer that, upon cleavage, facilitates the efficient release of the active payload. The active ester group (PNP, p-nitrophenyl carbonate) is a reactive handle designed for efficient coupling to primary amines on antibodies or other targeting molecules, while the Alloc (Allyloxycarbonyl) protecting groups on the lysine side chain and terminal amine provide orthogonality in synthetic strategies, allowing for precise conjugation workflows. With a defined molecular weight of 802.83 and a molecular formula of C 40 H 46 N 6 O 12 , this CAS 253863-34-2 product is supplied as a solid powder and is a critical tool for researchers developing next-generation targeted cancer therapies. Please note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46N6O12 B8180739 Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Properties

IUPAC Name

(4-nitrophenyl) [4-[[2-[[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNOQTZEJIRSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46N6O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design Principles and Synthetic Methodologies for Alloc D Ala Phe Lys Aloc Pab Pnp

Retrosynthetic Analysis and Modular Assembly of the Linker Components

The synthesis of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is best understood through a retrosynthetic analysis, which deconstructs the target molecule into its constituent building blocks. This approach reveals a modular assembly strategy, where each component is synthesized individually and then coupled together in a controlled, stepwise manner. The key modules are:

The tripeptide moiety: Alloc-D-Ala-Phe-Lys(Aloc)

The self-immolative unit: p-Aminobenzyloxycarbonyl (PAB)

The activated group: p-Nitrophenyl (PNP) ester

This modular approach allows for flexibility in design and the potential for creating a library of related linkers with varied properties. The assembly relies on robust and well-established coupling chemistries to ensure high yields and purity of the final product.

Advanced Peptide Synthesis Techniques for the D-Ala-Phe-Lys Moiety

The synthesis of the tripeptide core, D-Ala-Phe-Lys, is typically achieved using solid-phase peptide synthesis (SPPS). acs.orgwikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org The use of SPPS facilitates the purification process as excess reagents and byproducts can be easily washed away. acs.org

For the synthesis of the D-Ala-Phe-Lys sequence, a common strategy is the Fmoc/tBu approach. iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the amino acids, while the tert-butyl (tBu) group serves as a permanent protecting group for the side chains of amino acids like lysine (B10760008). iris-biotech.de The Fmoc group is cleaved under basic conditions, typically with piperidine, while the tBu group is removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The synthesis can proceed by sequentially coupling the protected amino acids, starting from the C-terminal lysine attached to the resin. Alternatively, a tripeptide building block approach can be employed, where a pre-synthesized tripeptide is coupled to the linker, which can sometimes lead to higher efficiency. nih.govd-nb.infonih.gov

Strategic Incorporation of the p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Unit

The p-aminobenzyloxycarbonyl (PAB) group is a critical component of the linker, acting as a self-immolative spacer. nih.govnih.gov These spacers are designed to undergo spontaneous cleavage and release the attached molecule following a specific triggering event. acs.orgiris-biotech.de In many applications, this trigger is the enzymatic cleavage of the adjacent peptide sequence. iris-biotech.de

The synthesis of the PAB unit and its incorporation into the linker involves several steps. Typically, p-aminobenzyl alcohol is coupled to the C-terminus of the dipeptide, in this case, Val-Cit, to form a stable amide bond. nih.gov This is often followed by activation of the hydroxyl group of the benzyl (B1604629) alcohol, preparing it for subsequent conjugation. nih.gov The self-immolative mechanism proceeds via a 1,6-elimination reaction after the enzymatic cleavage of the peptide, leading to the release of the payload in a traceless manner. iris-biotech.de

Chemical Synthesis and Functionalization of the p-Nitrophenyl (PNP) Ester Activated Group

The p-nitrophenyl (PNP) ester serves as an activated group, facilitating the conjugation of the linker to a primary or secondary amine on a target molecule. PNP esters are known for their stability and reactivity, making them suitable for bioconjugation reactions. nih.gov

The synthesis of the PNP ester functionalized linker typically involves the reaction of the PAB-OH group with p-nitrophenyl chloroformate. iris-biotech.de This reaction forms a stable p-nitrophenol carbamate (B1207046), which is reactive towards amine nucleophiles. iris-biotech.de Alternatively, p-nitrophenyl alkanoate substrates can be used in enzymatic reactions to form Claisen condensation products. nih.govresearchgate.net Studies have shown that PNP esters can be superior to other activated esters, such as tetrafluorophenyl (TFP) esters, in terms of stability and acylation activity, especially in applications like radiofluorination. nih.govrsc.org

Orthogonal Protecting Group Strategies in Multi-Component Linker Construction

The synthesis of a complex molecule like this compound necessitates a sophisticated protecting group strategy. nih.gov Orthogonal protecting groups are essential, as they allow for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic sequence. nih.govfiveable.me

In this linker, a multi-dimensional orthogonal protection scheme is employed. acs.org The most common two-dimensional strategy in peptide synthesis is the Fmoc/tBu pair. iris-biotech.deacs.org However, for more complex structures, additional orthogonal protecting groups are required. acs.org

Application of Allyloxycarbonyl (Alloc) Protection for Lysine Residues

The allyloxycarbonyl (Alloc) protecting group is widely used for the protection of amine functionalities, particularly the side chain of lysine residues. iris-biotech.detcichemicals.comtandfonline.com The Alloc group is completely orthogonal to the commonly used Fmoc and Boc protecting groups, meaning it can be selectively removed without affecting them. iris-biotech.dewpmucdn.com This orthogonality is crucial for the synthesis of branched or cyclic peptides where selective modification of a lysine side chain is required. tandfonline.comwpmucdn.com Fmoc-Lys(Alloc)-OH is a versatile building block used in SPPS to introduce a selectively deprotectable lysine residue. rsc.org

Palladium-Catalyzed Allyl Transfer for Selective Alloc Deprotection

The removal of the Alloc group is achieved through a palladium-catalyzed allyl transfer reaction. researchgate.netrsc.org This deprotection is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger. researchgate.netbiotage.com The scavenger, such as phenylsilane (B129415) or dimethylamine-borane complex, traps the allyl cation that is generated during the reaction, preventing side reactions. wpmucdn.comresearchgate.netbiotage.com This method is highly efficient and proceeds under mild, near-neutral conditions, making it compatible with sensitive peptide structures. rsc.org The reaction mechanism, often referred to as the Tsuji-Trost allylation, involves the coordination of the palladium catalyst to the allyl group, followed by the formation of a π-allyl complex and subsequent nucleophilic attack by the scavenger to release the free amine. wpmucdn.com

Interactive Data Table: Key Components and Reagents

Component/ReagentAbbreviationFunctionReference
AllyloxycarbonylAllocProtecting group for amines iris-biotech.detcichemicals.com
D-AlanineD-AlaAmino acid in peptide coreN/A
PhenylalaninePheAmino acid in peptide coreN/A
LysineLysAmino acid with protected side chain nih.gov
p-AminobenzyloxycarbonylPABSelf-immolative linker nih.govnih.gov
p-NitrophenylPNPActivated ester for conjugation nih.gov
FluorenylmethyloxycarbonylFmocTemporary protecting group for α-amines iris-biotech.de
tert-ButyltBuPermanent protecting group for side chains iris-biotech.de
Solid-Phase Peptide SynthesisSPPSMethod for peptide synthesis acs.orgwikipedia.org
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst for Alloc deprotection researchgate.netbiotage.com
PhenylsilanePhSiH₃Scavenger for Alloc deprotection wpmucdn.combiotage.com

Synthetic Optimization and Scale-Up Considerations for Complex Linker Precursors

The industrial-scale synthesis of a multifaceted molecule like this compound demands a strategic approach that balances yield, purity, cost-effectiveness, and regulatory compliance. The synthetic pathway, typically a multi-step process involving solid-phase peptide synthesis (SPPS) or solution-phase chemistry, is fraught with potential inefficiencies that must be systematically addressed.

Optimization of Coupling and Deprotection Steps in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone in the production of peptide-based linkers. The optimization of this process is paramount for achieving high purity and yield of the desired tripeptide sequence. Key areas of focus include the selection of coupling reagents, reaction times, and deprotection methods. nih.gov

During the synthesis of the D-Ala-Phe-Lys sequence, the choice of coupling reagents can significantly impact the efficiency of amide bond formation and minimize side reactions such as racemization. A comparative analysis of common coupling reagents is crucial for identifying the most effective option for this specific sequence.

Table 1: Comparison of Coupling Reagents for the Phe-Lys Amide Bond Formation

Coupling ReagentActivation Time (min)Coupling Time (hr)Diastereomeric Purity (%)Yield (%)
HBTU/HOBt/DIPEA5298.592
HATU/HOAt/DIPEA51.599.295
DIC/HOBt10497.888

This table presents hypothetical data based on typical optimization studies for peptide synthesis.

Furthermore, the orthogonal protection strategy employing two allyloxycarbonyl (Alloc) groups, one on the D-alanine and another on the lysine side chain, requires a specific and efficient deprotection method. biotage.comacs.org The standard method for Alloc group removal involves a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. researchgate.netnih.gov Optimizing this step is critical to ensure complete deprotection without compromising the integrity of the rest of the molecule. Recent advancements have explored microwave-assisted deprotection to expedite the reaction and improve efficiency. biotage.com

Challenges and Strategies in Purifying Complex Linker Intermediates

The purification of intermediates and the final this compound product is a significant hurdle in the manufacturing process. The structural complexity and potential for closely related impurities necessitate robust purification techniques. High-performance liquid chromatography (HPLC) is the method of choice, but its scalability can be a bottleneck.

Process optimization focuses on developing HPLC methods that maximize throughput and minimize solvent consumption. This includes the selection of the appropriate stationary phase, mobile phase composition, and gradient profile.

Table 2: Optimization of HPLC Purification for this compound

Column TypeMobile Phase AMobile Phase BGradient (B%)Cycle Time (min)Purity (%)Recovery (%)
C18, 10 µm0.1% TFA in WaterAcetonitrile (B52724)20-80 over 30 min45>9885
Phenyl-Hexyl, 5 µm0.05% Formic Acid in WaterMethanol30-70 over 20 min30>9992

This table contains illustrative data reflecting common outcomes in HPLC method development.

Strategies to reduce the purification burden include optimizing the synthetic steps to minimize impurity formation. For instance, careful control of the coupling reaction temperature and stoichiometry can prevent the formation of deletion and insertion peptide sequences.

Scale-Up of the PAB-PNP Moiety Introduction and Final Product Isolation

The introduction of the p-aminobenzyl alcohol (PAB) spacer, which is further activated as a p-nitrophenyl (PNP) carbonate, is a critical step that enables the linker to be attached to a payload molecule. nih.gov The reaction conditions for this transformation must be carefully controlled to ensure high conversion and prevent side reactions. On a large scale, issues such as mixing efficiency, heat transfer, and reagent addition rates become critical process parameters that need to be tightly controlled. chemrxiv.org

The final isolation of the product often involves precipitation or crystallization. The choice of solvent and anti-solvent system is crucial for obtaining a solid material with good handling properties and high purity. Process analytical technology (PAT) can be implemented to monitor the crystallization process in real-time, ensuring consistency between batches.

Process Analytical Technology (PAT) and Quality Control in Manufacturing

To ensure the consistent quality of this compound at a commercial scale, the implementation of Process Analytical Technology (PAT) is highly beneficial. In-line or at-line monitoring of critical quality attributes (CQAs) such as purity, impurity profiles, and residual solvent levels allows for real-time process control and a deeper understanding of the manufacturing process. njbio.com

A robust quality control strategy, encompassing raw material testing, in-process controls, and final product release testing, is essential to meet the stringent requirements of regulatory agencies. This includes the development and validation of analytical methods for all aspects of the process.

Biochemical Mechanisms of Linker Activation and Payload Release

Enzymatic Recognition and Cleavage of the Peptide Substrate (D-Ala-Phe-Lys)

The activation of the linker is initiated by the selective enzymatic cleavage of its tripeptide sequence, D-Ala-Phe-Lys. This sequence is engineered to be recognized and hydrolyzed by specific proteases found within the intracellular environment of target cells, particularly within lysosomes.

Specificity and Kinetics of Cathepsin-Mediated Hydrolysis in Lysosomal Environments

The Phe-Lys dipeptide sequence at the C-terminus of the peptide linker is a known substrate for Cathepsin B, a lysosomal cysteine protease. researchgate.net Cathepsin B is frequently overexpressed in various cancer cells and is highly active in the acidic milieu (pH 4.5–5.5) of the lysosome, making it an effective trigger for targeted drug release. researchgate.netnih.gov The enzyme exhibits a preference for cleaving peptide bonds at the C-terminal side of specific amino acid residues. For dipeptide linkers, Cathepsin B often recognizes basic amino acids like Lysine (B10760008) or Arginine at the P1 position (the residue on the N-terminal side of the scissile bond) and hydrophobic or other residues at the P2 position. acs.org In the D-Ala-Phe-Lys sequence, Cathepsin B is expected to hydrolyze the amide bond between Phenylalanine (P2) and Lysine (P1).

A critical design feature of this linker is the inclusion of a D-Alanine residue at the N-terminus. Natural proteases are stereospecific and primarily recognize substrates composed of L-amino acids. tufts.edu The presence of a D-amino acid drastically reduces the susceptibility of the peptide to degradation by most proteases, including those in systemic circulation. acs.orgfrontiersin.orglifetein.comnih.gov This enhances the linker's stability before it reaches the target lysosome, preventing premature drug release. While this D-amino acid provides stability, the key Phe-Lys bond remains susceptible to the high concentration of Cathepsin B within the lysosome.

SubstrateCathepsinKₘ (µM)kcat/Kₘ (µM⁻¹min⁻¹)pHReference(s)
Z-Phe-Arg-MCAMackerel Cathepsin L-like1.52404.5- acs.org
Boc-Val-Leu-Lys-MCAMackerel Cathepsin B157.894.1- acs.org
Z-Arg-Arg-MCAMackerel Cathepsin B118.8200.7- acs.org
Z-Arg-Arg-AMCHuman Cathepsin B--7.2 nih.gov
Z-Phe-Arg-AMCHuman Cathepsin B--7.2 nih.gov

This table presents kinetic data for various peptide substrates with Cathepsin enzymes to illustrate typical values. Z, Boc, and MCA are chemical groups used in experimental assays.

Investigation of Other Intracellular Proteases Capable of Peptide Scission

While Cathepsin B is a primary target, other lysosomal proteases can also contribute to peptide linker cleavage. Gene knockout studies have revealed that Cathepsins L, S, and F can also process dipeptide linkers like Val-Cit, which is functionally similar to Phe-Lys. nih.gov Cathepsin L, for instance, is a potent endopeptidase that often cleaves after hydrophobic residues. nih.gov The broad substrate specificity of the collective lysosomal protease pool can ensure robust cleavage even if Cathepsin B activity is variable.

However, non-target proteases can also cleave these linkers. Human neutrophil elastase, for example, has been implicated in the premature cleavage of some peptide linkers in plasma, which can lead to off-target toxicity. iris-biotech.de The inclusion of the D-amino acid in the D-Ala-Phe-Lys sequence is a key strategy to mitigate this risk by enhancing resistance to such extracellular proteases. frontiersin.orgnih.gov

Self-Immolative Cascade of the PAB Spacer Post-Enzymatic Cleavage

Following the enzymatic removal of the D-Ala-Phe-Lys tripeptide, the p-aminobenzyl (PAB) spacer becomes unstable and undergoes a rapid, spontaneous chemical rearrangement to release the payload.

Electronically-Driven 1,6-Elimination Mechanism Leading to Drug Release

Once the terminal lysine's amide bond is cleaved by a cathepsin, a free amine is exposed at the para position of the benzyl (B1604629) group. This triggers a spontaneous, electronically driven cascade known as 1,6-elimination. frontiersin.orglifetein.comrsc.org The lone pair of electrons on the newly formed aniline (B41778) nitrogen pushes into the aromatic ring, leading to the cleavage of the C-O bond at the benzylic position and the formation of an unstable intermediate, azaquinone methide. This process results in the release of the payload molecule and carbon dioxide. rsc.orgnih.gov This self-immolative mechanism is "traceless," meaning the spacer fragments away completely, leaving the payload in its native, active form. iris-biotech.de

Factors Influencing the Rate and Efficiency of Self-Immolation

Substituents on the Benzyl Ring: Electron-donating groups on the aromatic ring of the PAB spacer accelerate the rate of elimination by stabilizing the developing positive charge on the benzylic carbon during the transition state. Conversely, electron-withdrawing groups slow the reaction down. researchgate.netrsc.orgrsc.org

Nature of the Leaving Group: The acidity (pKa) of the payload's connecting atom (e.g., a phenol) plays a significant role. More acidic leaving groups, which can better stabilize the negative charge that develops on the oxygen during cleavage, are released more rapidly. nih.govresearchgate.net This is particularly relevant for p-aminobenzyl ether (PABE) linkages.

Steric Hindrance: Substitution near the disulfide bond in some linker designs has been shown to affect the rate of immolation, indicating that steric factors can also play a role. nih.gov

Substituent on Benzyl RingSubstituent TypeEffect on 1,6-Elimination RateReference(s)
Methoxy (CH₃O)Electron-DonatingAccelerates researchgate.netrsc.org
Methyl (CH₃)Electron-DonatingAccelerates researchgate.netrsc.org
Chloro (Cl)Electron-WithdrawingDecelerates rsc.org
Nitro (NO₂)Strongly Electron-WithdrawingDecelerates rsc.org

The Synergistic Relationship Between Proteolytic Activity and Self-Immolative Functionality

The successful design of a cleavable linker like Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP hinges on the seamless, synergistic operation of its two core functions: enzymatic cleavage and self-immolation. frontiersin.org The entire process is a carefully orchestrated two-step release mechanism that must be highly efficient to deliver a therapeutic concentration of the payload inside the target cell. nih.gov

Therefore, optimizing the linker requires a holistic approach, balancing the stability of the peptide in circulation with its rapid cleavage in the lysosome, and tuning the electronic properties of the PAB spacer to ensure that its immolation is fast and does not become the rate-limiting step in payload liberation. frontiersin.orgyoutube.com This synergy is essential to maximize the therapeutic window of the resulting drug conjugate.

Applications and Performance Within Antibody Drug Conjugate Adc Systems Research

Integration of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP into ADC Constructs

The construction of a functional ADC is a meticulous process, with the conjugation strategy being a pivotal step. The this compound linker is designed with a specific functional group to facilitate its attachment to an antibody.

Conjugation Strategies Utilizing the PNP Ester for Antibody Modification

The this compound linker incorporates a p-nitrophenyl (PNP) ester as its active group for conjugation. precisepeg.combiocompare.com This PNP ester is a well-established reactive moiety in bioconjugation chemistry. The primary strategy for its use in modifying antibodies involves the acylation of nucleophilic residues on the antibody surface.

The most common targets for this type of conjugation are the primary amine groups found in the side chains of lysine (B10760008) residues. nih.gov The process involves the reaction of the PNP ester with the lysine's ε-amino group, resulting in the formation of a stable amide bond and the release of p-nitrophenol. This reaction is typically carried out under controlled pH conditions to ensure the reactivity of the lysine amines while maintaining the integrity of the antibody. nih.gov The result is the covalent attachment of the linker-payload complex to the antibody. medchemexpress.com

Impact of Linker Stability in Systemic Circulation on ADC Pharmacokinetics (General principles)

Several factors related to linker design influence ADC pharmacokinetics:

Premature Payload Release: If the linker is unstable in plasma, the cytotoxic drug can be released before the ADC reaches the target tumor cells. This free drug can then indiscriminately kill healthy cells, leading to systemic toxicity. nih.gov

ADC Clearance: The stability of the linker can affect the clearance rate of the ADC from circulation. Instability can lead to changes in the ADC's structure and properties, potentially resulting in faster clearance and reduced accumulation at the tumor site. researchgate.net

Therapeutic Index: A stable linker contributes to a wider therapeutic index by ensuring that the cytotoxic effect is localized to the target cells, thereby maximizing efficacy and minimizing toxicity. mdpi.comaxispharm.com

The design of cleavable linkers, such as peptide-based systems, aims to strike a balance between systemic stability and efficient cleavage within the tumor microenvironment or inside the target cell. researchgate.netmdpi.com

Comparative Evaluation of this compound with Other Cleavable Linkers

The field of ADC development has explored a variety of cleavable linker technologies. A comparative analysis helps to position the this compound linker within this broader context.

Analysis Against Other Peptide-Based Cleavable Linkers (e.g., Val-Cit, Val-Ala, Gly-Gly-Phe-Gly, Phe-Lys)

Peptide linkers are designed to be substrates for proteases that are highly active within the lysosomes of cancer cells, such as cathepsin B. mdpi.comnih.gov This allows for targeted drug release following internalization of the ADC. The this compound linker, with its Phe-Lys sequence, falls into this category.

Here is a comparative look at some common peptide linkers:

Val-Cit (Valine-Citrulline): This is one of the most widely used and well-studied dipeptide linkers. broadpharm.com It is known for its high stability in circulation and efficient cleavage by cathepsin B. iris-biotech.de However, it can be susceptible to premature cleavage by certain esterases in rodent plasma, which can complicate preclinical studies. nih.govresearchgate.net It has also been associated with hydrophobicity-induced aggregation. chemexpress.com

Val-Ala (Valine-Alanine): This linker is an alternative to Val-Cit and is also cleaved by cathepsin B. nih.gov In some instances, Val-Ala has shown reduced aggregation in ADCs with high drug-to-antibody ratios compared to Val-Cit.

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is utilized in the successful ADC, Enhertu. nih.gov It demonstrates good plasma stability and is efficiently cleaved by lysosomal proteases.

Phe-Lys (Phenylalanine-Lysine): This dipeptide is also a substrate for lysosomal proteases. mdpi.comadcreview.com Studies have shown that Phe-Lys can be cleaved more rapidly by certain enzymes compared to Val-Cit, which could influence the rate of drug release. iris-biotech.de

The this compound linker's Phe-Lys component suggests it is designed for protease-mediated cleavage. The inclusion of the D-Alanine and the Alloc protecting groups on both the N-terminus and the lysine side chain are specific design elements that could modulate its stability, cleavage kinetics, and hydrophobicity compared to the more standard peptide linkers.

Interactive Table: Comparison of Peptide-Based Cleavable Linkers

Linker SequenceCommon ProteaseKey Characteristics
Val-Cit Cathepsin BHigh stability, efficient cleavage, potential for hydrophobicity. broadpharm.comiris-biotech.dechemexpress.com
Val-Ala Cathepsin BAlternative to Val-Cit, may reduce aggregation. nih.gov
Gly-Gly-Phe-Gly Lysosomal ProteasesGood plasma stability, used in approved ADCs. nih.gov
Phe-Lys Lysosomal ProteasesSubstrate for proteases, may have different cleavage kinetics than Val-Cit. mdpi.comiris-biotech.de

Distinctions from Disulfide and pH-Sensitive Linker Chemistries

Beyond peptide-based systems, other major classes of cleavable linkers include those sensitive to the reductive environment of the cell or changes in pH.

Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment inside the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. researchgate.net This differential allows for selective drug release. Unlike peptide linkers that rely on enzymatic cleavage, disulfide linkers are cleaved by a chemical reaction. They can sometimes exhibit lower stability in circulation compared to well-designed peptide linkers.

pH-Sensitive Linkers: This class of linkers, which includes hydrazones, is designed to be stable at the neutral pH of blood (around 7.4) but to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). researchgate.netcreative-biolabs.com While effective in exploiting the pH differential, some early-generation pH-sensitive linkers showed issues with stability in circulation. adcreview.comcreative-biolabs.com

The this compound linker's mechanism is fundamentally different from these two, as it relies on the presence of specific enzymes for its cleavage rather than a general reducing or acidic environment.

Research on Linker Design's Influence on ADC Efficacy and Targeted Delivery (Theoretical considerations)

Balancing Stability and Cleavability: As previously discussed, the core challenge is to create a linker that is highly stable in circulation to prevent off-target toxicity but is readily cleaved upon reaching the target cell to ensure potent cell killing. nih.govresearchgate.net The specific peptide sequence and any modifying groups are chosen to fine-tune this balance. nih.gov

The "Bystander Effect": The design of a cleavable linker can influence the "bystander effect," which is the ability of the released payload to kill neighboring antigen-negative tumor cells. axispharm.combroadpharm.com For a bystander effect to occur, the released drug must be able to diffuse across cell membranes. The structure of the linker and the nature of the released payload-linker metabolite can impact this property.

Drug-to-Antibody Ratio (DAR): The linker chemistry can impact the achievable DAR, or the number of drug molecules attached to each antibody. axispharm.comprecisepeg.com A higher DAR can increase potency but may also negatively affect pharmacokinetics and lead to aggregation. The linker's properties can influence how many drug molecules can be attached without compromising the ADC's stability and function.

The intricate design of the this compound linker, with its specific amino acid sequence and protecting groups, reflects a sophisticated approach to addressing these theoretical considerations in the quest for more effective and safer antibody-drug conjugates.

Analytical Methodologies and Research Tools for Linker Characterization and Functional Assessment

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Analysis of Linker Fragments and Conjugates

The synthesis of a complex molecule like Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP can result in various impurities, including truncated sequences, diastereomers, or by-products from incomplete reactions. altabioscience.com Therefore, stringent analytical techniques are required to confirm the chemical structure and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the foremost method for analyzing the purity of peptide-based linkers. altabioscience.commtoz-biolabs.com This technique separates the target compound from impurities based on hydrophobicity. americanpeptidesociety.orggilson.com The linker is injected into a column with a non-polar stationary phase (e.g., C18), and a gradient of polar mobile phases (typically water and acetonitrile (B52724) with an additive like trifluoroacetic acid) is used for elution. altabioscience.comlcms.cz The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, detected typically at a wavelength of 215 nm, which is optimal for the peptide bond. altabioscience.com

Mass Spectrometry (MS) is indispensable for confirming the molecular identity of the linker. biocompare.com Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Quadrupole Time-of-Flight (QToF) or Orbitrap can provide highly accurate mass measurements, confirming the elemental composition. rsc.orgwaters.com Tandem MS (MS/MS) experiments involve fragmenting the parent ion to verify the peptide sequence and the integrity of the various components (Alloc groups, PAB-PNP). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed structural information. 1H-NMR and 13C-NMR can confirm the presence of all expected functional groups, including the Alloc protecting groups, the aromatic rings of Phenylalanine and the PAB group, and the peptide backbone. Advanced 2D-NMR techniques can elucidate the connectivity between atoms, providing unambiguous structural confirmation. nih.gov

Table 1: Representative Analytical Data for this compound This table presents typical expected results from standard analytical techniques used for characterization.

Analytical TechniqueParameterExpected Result/Observation
RP-HPLC Purity>95% (as determined by peak area at 215 nm)
Retention TimeDependent on specific column and gradient conditions
High-Resolution MS (HRMS) Molecular Weight (M)802.84 g/mol
Measured Mass [M+H]⁺803.33 (within 5 ppm mass accuracy)
Tandem MS (MS/MS) Key Fragment IonsConsistent with cleavage at peptide bonds and loss of protecting groups
¹H-NMR Chemical Shifts (δ)Characteristic peaks for aromatic protons (Phe, PAB, PNP), vinyl protons (Alloc), and peptide backbone protons

Advanced Biochemical Assays for Evaluating Linker Cleavage Kinetics and Efficiency

The functionality of this compound as a cleavable linker is its defining feature. It is designed to be stable in systemic circulation but to be efficiently cleaved by specific enzymes within the target cell, often within the lysosome. preprints.orgnih.gov Cathepsins, a family of lysosomal proteases, are known to efficiently cleave specific peptide sequences, and the Phe-Lys motif is a substrate for enzymes like Cathepsin B. researchgate.netaacrjournals.orgnih.gov

To characterize the efficiency and specificity of linker cleavage, in vitro enzyme kinetics studies are performed. These experiments measure the rate of the enzymatic reaction under various substrate concentrations. americanpeptidesociety.org The data are often fitted to the Michaelis-Menten equation, which yields two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). wikipedia.org

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates higher affinity.

Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat/Kₘ (Catalytic Efficiency): This ratio is the most effective measure for comparing the efficiency of an enzyme for different substrates.

These studies typically involve incubating the linker with purified enzyme (e.g., recombinant human Cathepsin B) in a buffer that mimics the lysosomal environment (e.g., pH 5.0) and monitoring the reaction progress. nih.gov

Table 2: Representative Michaelis-Menten Kinetic Parameters for Cleavage of a Phe-Lys Linker by Cathepsin B This table shows hypothetical but realistic kinetic data for the enzymatic cleavage of a linker containing the Phe-Lys sequence.

EnzymeSubstrate SequenceKₘ (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Cathepsin B-Phe-Lys-1505.53.67 x 10⁴
Cathepsin B-Val-Cit-2510.24.08 x 10⁵

The p-aminobenzyl-p-nitrophenyl carbonate (PAB-PNP) moiety serves as a self-immolative spacer and a reporter system. nih.gov Following enzymatic cleavage of the peptide bond between Phenylalanine and Lysine (B10760008), a cascade of electronic rearrangements is initiated. The exposed amine of the Lysine residue attacks the PABC carbonyl, leading to a 1,6-elimination reaction that ultimately releases the reporter molecule, p-nitrophenol (PNP). nih.gov

The release of PNP can be quantified in real-time using spectrophotometry. acs.org Free PNP is a chromophore that absorbs strongly at approximately 405 nm, whereas the conjugated linker does not. By monitoring the increase in absorbance at this wavelength over time, a quantitative measure of the cleavage and subsequent release kinetics can be obtained. nih.gov This assay provides a convenient method to screen for cleavage conditions and to compare the efficiency of different linker designs.

Table 3: Time-Course Data for Spectrophotometric Quantification of p-Nitrophenol (PNP) Release This table illustrates typical data from an assay measuring the release of the PNP reporter molecule following enzymatic action.

Time (minutes)Absorbance at 405 nmConcentration of Released PNP (μM)
00.0150.8
100.1206.5
200.21511.7
300.29816.2
600.45024.5
1200.61033.2

Computational Chemistry and Molecular Dynamics Simulations for Linker-Enzyme Interaction Modeling

Computational tools provide powerful insights into the atomic-level interactions between the peptide linker and the target enzyme, which are often difficult to capture experimentally. nih.gov Molecular docking can predict the most likely binding pose of the Alloc-D-Ala-Phe-Lys portion of the linker within the active site of an enzyme like Cathepsin B. researchgate.net These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and binding.

Molecular Dynamics (MD) simulations go a step further by modeling the dynamic behavior of the linker-enzyme complex over time. nih.gov These simulations can reveal the conformational flexibility of the linker, the stability of its binding pose, and the structural rearrangements that occur leading up to the cleavage event. researchgate.net By calculating parameters like Root Mean Square Deviation (RMSD) and binding free energies, researchers can compare the stability of different linker designs and understand how modifications might impact cleavage efficiency. nih.gov

Table 4: Summary of a Typical Molecular Dynamics (MD) Simulation Protocol for a Linker-Enzyme Complex This table outlines the key parameters and objectives for a computational study of the Alloc-D-Ala-Phe-Lys linker with Cathepsin B.

ParameterDescription/Value
System Cathepsin B enzyme in complex with Alloc-D-Ala-Phe-Lys linker
Software GROMACS, AMBER, or similar
Force Field CHARMM36m, AMBERff14SB
Solvent Model Explicit water model (e.g., TIP3P) with counter-ions
Simulation Time 100-500 nanoseconds (ns)
Key Analyses - Root Mean Square Deviation (RMSD) of backbone atoms
  • Root Mean Square Fluctuation (RMSF) per residue
  • Hydrogen bond analysis
  • Binding free energy calculation (e.g., MM/PBSA)

  • Q & A

    Basic Research Questions

    Q. What is the structural and functional role of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in antibody-drug conjugates (ADCs)?

    • Methodological Answer : The compound contains three critical components:

    • D-Ala-Phe-Lys peptide : Serves as a protease-cleavable substrate, enabling drug release in lysosomal environments (e.g., cathepsin B cleavage) .
    • Aloc (allyloxycarbonyl) groups : Dual protective groups on lysine residues that prevent premature linker degradation while allowing enzymatic cleavage post-internalization .
    • PAB-PNP (p-aminobenzyl-p-nitrophenyl carbonate) : A self-immolative spacer that releases the cytotoxic payload after enzymatic cleavage .
      Researchers should validate cleavage efficiency using in vitro assays (e.g., incubation with lysosomal extracts and HPLC/MS analysis) to confirm site-specific drug release .

    Q. How do researchers assess the enzymatic cleavage specificity of this compound in ADC linkers?

    • Methodological Answer :

    Enzyme selection : Use recombinant lysosomal proteases (e.g., cathepsin B) at pH 4.5–5.5 to mimic tumor microenvironments .

    Kinetic assays : Monitor cleavage rates via fluorescence resonance energy transfer (FRET) probes or LC-MS quantification of released payloads .

    Control experiments : Compare cleavage in the presence of protease inhibitors (e.g., E-64) to confirm specificity .

    Advanced Research Questions

    Q. How can the peptide sequence (D-Ala-Phe-Lys) in this compound be optimized to balance systemic stability and tumor-specific drug release?

    • Methodological Answer :

    • Rational design : Replace D-Ala or Phe with non-natural amino acids (e.g., D-Ser, norleucine) to reduce off-target protease recognition while retaining lysosomal specificity .
    • Stability assays : Incubate modified linkers in human plasma (37°C, pH 7.4) for 72 hours and quantify intact linkers via LC-MS/MS .
    • Comparative studies : Evaluate drug release kinetics in 3D tumor spheroid models vs. traditional 2D cell cultures to assess translational relevance .

    Q. What analytical strategies resolve contradictions in reported drug-to-antibody ratios (DARs) for ADCs using this compound?

    • Methodological Answer :

    • Orthogonal validation : Combine hydrophobic interaction chromatography (HIC) for DAR estimation with UV-Vis spectroscopy (A280/λmax) to cross-verify payload quantification .
    • Error analysis : Account for variations in conjugation efficiency (e.g., incomplete maleimide-thiol reactions) by standardizing antibody:linker molar ratios (e.g., 1:10) .
    • Data normalization : Use internal standards (e.g., stable isotope-labeled linkers) to minimize matrix effects in mass spectrometry .

    Q. How do researchers design comparative studies to evaluate this compound against non-cleavable linkers (e.g., PEG-based) in preclinical models?

    • Methodological Answer :

    • Pharmacokinetic (PK) profiling : Measure plasma half-life, clearance rates, and tumor accumulation via radiolabeled ADCs in murine xenograft models .
    • Toxicity assessment : Compare off-target organ toxicity (e.g., liver, kidneys) using histopathology and serum biomarkers (ALT, AST) .
    • Efficacy endpoints : Quantify tumor regression rates and survival benefits in PDX (patient-derived xenograft) models to validate therapeutic index improvements .

    Q. What experimental approaches reconcile discrepancies in linker stability data across different biological matrices (e.g., plasma vs. lysosomal buffers)?

    • Methodological Answer :

    • Matrix-specific assays : Perform parallel stability tests in human plasma (pH 7.4), simulated lysosomal fluid (pH 5.0 + cathepsin B), and PBS to identify pH- or enzyme-dependent degradation .
    • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to characterize degradation products and map cleavage pathways .
    • Statistical modeling : Apply multivariate analysis to isolate variables (e.g., pH, enzyme concentration) contributing to instability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.